molecular formula C15H20N2O2 B11261746 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

Cat. No.: B11261746
M. Wt: 260.33 g/mol
InChI Key: FYBBTMAVZSTBCI-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a chemical compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroquinoline core with a propionamide group attached to the nitrogen atom and a propionyl group at the 1-position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline or its derivatives using reducing agents such as hydrogen gas in the presence of a catalyst.

  • Introduction of Propionyl Group: The propionyl group can be introduced by reacting the tetrahydroquinoline with propionyl chloride in the presence of a base such as triethylamine.

  • Amide Formation: The final step involves the reaction of the propionylated tetrahydroquinoline with propanoic acid or its derivatives to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.

  • Substitution Reactions: Substitution at different positions of the tetrahydroquinoline ring can yield various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinoline derivatives, quinone derivatives.

  • Reduction Products: Reduced tetrahydroquinoline derivatives.

  • Substitution Products: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives have been studied for their potential biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is similar to other tetrahydroquinoline derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • N-methyl-1,2,3,4-tetrahydroquinoline

  • Ethyl N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

These compounds share the tetrahydroquinoline core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide

InChI

InChI=1S/C15H20N2O2/c1-3-14(18)16-12-7-8-13-11(10-12)6-5-9-17(13)15(19)4-2/h7-8,10H,3-6,9H2,1-2H3,(H,16,18)

InChI Key

FYBBTMAVZSTBCI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)CC

Origin of Product

United States

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